molecular formula C10H7NOS B1268355 2-Benzoylthiazole CAS No. 7210-75-5

2-Benzoylthiazole

Cat. No.: B1268355
CAS No.: 7210-75-5
M. Wt: 189.24 g/mol
InChI Key: JLTSGRABZPTRMS-UHFFFAOYSA-N
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Description

2-Benzoylthiazole is an organic compound that belongs to the class of benzothiazoles. It is characterized by a benzoyl group attached to the second position of a thiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C10H7NOS, and it has a molecular weight of 189.23 g/mol .

Mechanism of Action

Target of Action

2-Benzoylthiazole, a derivative of benzothiazole, is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been found to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Mode of Action

One study suggests that benzothiazole derivatives may have a membrane perturbing mode of action, and an intracellular mode of action due to binding with dna .

Biochemical Pathways

It is known that benzothiazole derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study mentions that a benzothiazole derivative demonstrated encouraging brain pharmacokinetics characteristics in normal icr mice through in vitro competitive binding assays .

Result of Action

Benzothiazole derivatives have been found to have numerous biological applications, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that benzothiazole occurs naturally in some foods but is also used as a food additive . This suggests that its action, efficacy, and stability may be influenced by factors such as diet and exposure to other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylthiazole can be synthesized through various methods. One common method involves the reaction of thiazole with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the condensation of 2-aminobenzenethiol with benzoyl chloride in the presence of a suitable solvent and catalyst. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylthiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiazolidines.

    Substitution: It can undergo electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-Benzoylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.

    2-Phenylbenzothiazole: Exhibits similar biological activities but with different potency and selectivity.

Uniqueness of 2-Benzoylthiazole: this compound is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets compared to other benzothiazole derivatives .

Properties

IUPAC Name

phenyl(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTSGRABZPTRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341091
Record name 2-Benzoylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-75-5
Record name 2-Benzoylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzoyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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